
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid is a heterocyclic compound featuring a thiazole ring substituted with a 4-fluoro-2-nitrophenyl group and a carboxylic acid group at the 4-position. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Métodos De Preparación
The synthesis of 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid typically involves the reaction of 4-fluoro-2-nitroaniline with α-haloketones to form the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions include amino derivatives, substituted thiazoles, and ester or amide derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of bacterial cell membranes. The anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Fluoro-2-nitrophenyl)thiazole-4-carboxylic Acid include other 2,4-disubstituted thiazoles such as:
- 2-(4-Chloro-2-nitrophenyl)thiazole-4-carboxylic Acid
- 2-(4-Bromo-2-nitrophenyl)thiazole-4-carboxylic Acid
These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C10H5FN2O4S |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
2-(4-fluoro-2-nitrophenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H5FN2O4S/c11-5-1-2-6(8(3-5)13(16)17)9-12-7(4-18-9)10(14)15/h1-4H,(H,14,15) |
Clave InChI |
IBNYSMXNIVVTQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


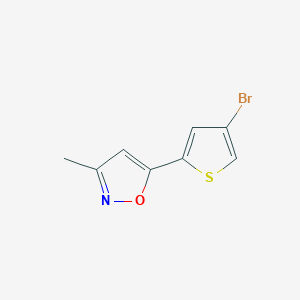

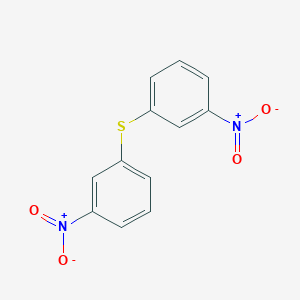
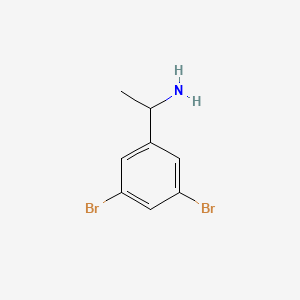
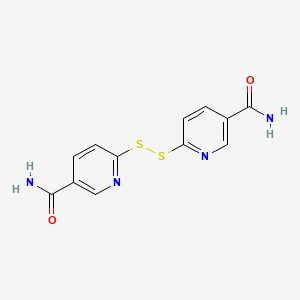
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

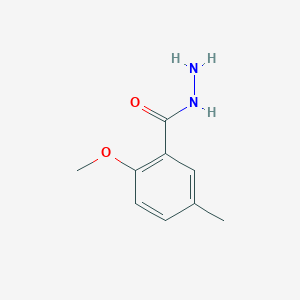


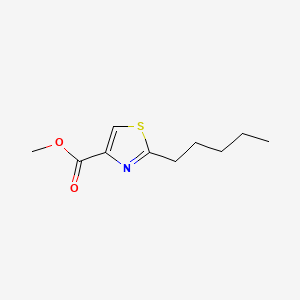
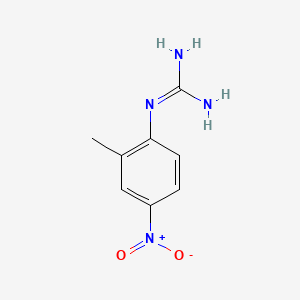
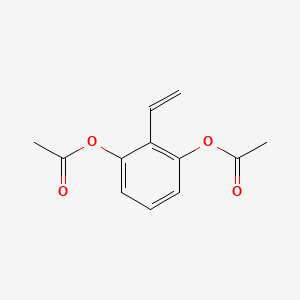
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)
